Product packaging for Indeno[1,2-c]isochromene-5,11-dione(Cat. No.:CAS No. 5651-60-5)

Indeno[1,2-c]isochromene-5,11-dione

Cat. No.: B1606987
CAS No.: 5651-60-5
M. Wt: 248.23 g/mol
InChI Key: HVRWJPNEHHBGGY-UHFFFAOYSA-N
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Description

Indeno[1,2-c]isochromene-5,11-dione (CID 265728) is an organic compound with the molecular formula C16H8O3. It serves as a fundamental chemical scaffold for the synthesis of a prominent class of anticancer agents known as indenoisoquinolines . These derivatives are extensively investigated as potent poisons of human topoisomerase IB (Top1), a critical nuclear enzyme responsible for relieving DNA torsional strain during replication and transcription . By stabilizing the covalent Top1-DNA cleavage complex, these poisons prevent DNA religation, leading to replication fork collision, double-strand breaks, and ultimately, apoptosis in cancer cells . Compared to natural Top1 poisons like camptothecin, indenoisoquinoline derivatives built upon this core structure offer significant advantages, including greater chemical stability, longer residence times in the enzyme binding site, and the ability to overcome certain camptothecin-resistant Top1 mutations . Several derivatives, such as indotecan (LMP400) and indimitecan (LMP776), have advanced to Phase I clinical trials for the treatment of cancer . Beyond Top1 poisoning, research indicates that certain substituted indenoisoquinolines also exhibit inhibitory activity against the DNA repair enzyme Tyrosyl-DNA Phosphodiesterase 1 (TDP1), suggesting potential for developing dual-targeting anticancer agents that simultaneously induce and perpetuate DNA damage . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H8O3 B1606987 Indeno[1,2-c]isochromene-5,11-dione CAS No. 5651-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

indeno[1,2-c]isochromene-5,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O3/c17-14-10-6-2-3-7-11(10)15-13(14)9-5-1-4-8-12(9)16(18)19-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRWJPNEHHBGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205056
Record name Indeno(1,2-c)isochromene-5,11-dione
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Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5651-60-5
Record name Indeno(1,2-c)isochromene-5,11-dione
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Record name NSC102064
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Record name Indeno(1,2-c)isochromene-5,11-dione
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Record name INDENO(1,2-C)ISOCHROMENE-5,11-DIONE
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Synthetic Methodologies for Indeno 1,2 C Isochromene 5,11 Dione and Its Core Derivatives

Classical Condensation and Cyclization Reactions

Traditional synthetic strategies for assembling the indeno[1,2-c]isochromene-5,11-dione framework have historically relied on condensation and cyclization reactions of readily available precursors. These methods, while foundational, often necessitate specific starting materials and reaction conditions to achieve the desired polycyclic structure.

Synthesis from Phthalide (B148349) and Related Precursors

The reaction of phthalide derivatives with various carbon nucleophiles represents a direct approach to the indenoisochromenone skeleton. For instance, the condensation of phthalic anhydride (B1165640) with specific reagents can lead to the formation of the core structure. A notable example involves the reaction of diethyl phthalate (B1215562) with ethyl acetate (B1210297) to produce indane-1,3-dione, which can then undergo a Knoevenagel condensation with aromatic aldehydes. beilstein-journals.org This chalcone-like intermediate can subsequently be cyclized to form the indeno[1,2-c]isochromene system.

Approaches Involving Homophthalic Acid Derivatives

Homophthalic acid and its derivatives are versatile building blocks in the synthesis of various heterocyclic compounds, including indenoisochromenones. researchgate.netdocumentsdelivered.com A key strategy involves the condensation of homophthalic anhydrides with Schiff bases, which yields cis-3-aryl-4-carboxyisoquinolones. nih.gov These intermediates can then be cyclized in the presence of reagents like thionyl chloride to furnish the final indeno[1,2-c]isoquinoline-5,11-dione structure. nih.gov

Another approach utilizes dimethyl homophthalate, which can be condensed with aldehydes, such as 2,6-dichlorobenzaldehyde, in the presence of a strong base like sodium hydride. researchgate.net The resulting intermediate, after saponification and subsequent cyclization with a strong acid like concentrated sulfuric acid, yields the indeno[1,2-c]chromene-6,11-dione derivative. researchgate.net The table below summarizes a typical reaction sequence starting from homophthalic acid derivatives.

Starting MaterialReagent 1Reagent 2IntermediateCyclization AgentFinal Product
Homophthalic AnhydrideSubstituted Schiff Base-cis-3-aryl-4-carboxyisoquinoloneThionyl ChlorideIndeno[1,2-c]isoquinoline-5,11-dione
Dimethyl Homophthalate2,6-DichlorobenzaldehydeSodium HydrideCondensation ProductSulfuric AcidIndeno[1,2-c]chromene-6,11-dione

Ring-Closing Strategies for the Indenoisochromenone System

The final step in many classical syntheses of indeno[1,2-c]isochromene-5,11-diones is an intramolecular cyclization reaction. This ring closure can be achieved through various methods, including Friedel-Crafts acylation and Dieckmann cyclization.

In the context of Friedel-Crafts reactions, an acid chloride precursor can be cyclized in the presence of a Lewis acid catalyst like aluminum chloride to form the indanone ring system, which is a key component of the final structure. beilstein-journals.org

The Dieckmann cyclization, an intramolecular Claisen condensation, is another powerful tool for forming five or six-membered rings. youtube.com This reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester. While direct application to this compound from a linear precursor is complex, the principles of the Dieckmann cyclization are relevant to the formation of the five-membered ring of the indeno portion of the molecule.

Transition Metal-Catalyzed Synthesis

Modern synthetic organic chemistry has increasingly turned to transition metal catalysis to achieve efficient and selective bond formations. These methods offer advantages in terms of atom economy, functional group tolerance, and the ability to construct complex molecules from simpler starting materials.

Palladium-Catalyzed C-H Activation and Coupling Reactions

Palladium catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems. nih.govnih.gov C-H activation, in particular, represents a highly efficient strategy for forming new carbon-carbon and carbon-heteroatom bonds, as it avoids the need for pre-functionalized starting materials. manchester.ac.ukyoutube.comnih.govyoutube.com

A notable palladium(II)-catalyzed cascade approach has been developed for the synthesis of indeno[1,2-c]isochromen-5(11H)-ones. researchgate.net This method starts from 2-alkynyl tert-butyl benzoates that have a pendant α,β-unsaturated carbonyl group. The reaction proceeds in high yields under mild conditions and demonstrates high atom and step economy. researchgate.net The process involves an intramolecular oxypalladation followed by a carbopalladation and subsequent protonolysis to deliver the final product. researchgate.net

The table below outlines the key features of this palladium-catalyzed approach.

Catalyst SystemStarting MaterialKey TransformationProductYield
Palladium(II)2-alkynyl tert-butyl benzoate (B1203000) with pendant α,β-unsaturated carbonylCascade cyclizationIndeno[1,2-c]isochromen-5(11H)-oneUp to 99%

Other Metal-Mediated Cycloaddition and Annulation Routes

Besides palladium, other transition metals like rhodium have been employed in the synthesis of related indenone structures through C-H activation and cascade reactions. nih.gov These methods often involve the reaction of benzimidates and alkenes, leading to difunctionalized indenones. nih.gov

Furthermore, tandem reactions such as the Nazarov cyclization combined with an oxa-Pictet-Spengler cyclization can be used to construct indeno[de]isochromene derivatives from arylvinyl epoxides and carbonyl compounds. rsc.org This process, often catalyzed by a Lewis acid like BF₃·OEt₂, allows for the formation of multiple bonds in a single operation. rsc.org While not directly yielding the 5,11-dione, these annulation strategies highlight the versatility of metal-mediated reactions in building the core indenoisochromene framework.

Modern and Efficient Synthetic Protocols

The quest for more efficient, environmentally benign, and rapid synthetic methods has led to the adoption of modern techniques in the synthesis of complex heterocyclic systems like this compound. These protocols offer significant advantages over classical methods in terms of reaction times, yields, and the ability to construct intricate molecular architectures.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the construction of heterocyclic frameworks. nih.gov This technique utilizes microwave radiation to heat reactions, often leading to a dramatic reduction in reaction times from hours to minutes and improved energy efficiency. nih.govmdpi.com

While specific literature on the microwave-assisted synthesis of this compound itself is not prevalent, the application of this technology to analogous and related heterocyclic systems is well-documented. For instance, microwave irradiation has been successfully employed in the multicomponent synthesis of spiro[indeno[1,2-b]pyridine] derivatives, achieving high yields in short reaction times under green solvent conditions. nih.gov In one example, a one-pot, chromatography-free synthesis of dihydrospiro[indeno[1,2-b]pyridine]-4,3′-indolines was achieved at 60 °C using microwave assistance. nih.gov Similarly, various chromene derivatives have been synthesized efficiently using microwave heating, often in conjunction with catalysts, to promote reactions like Diels-Alder cycloadditions. mdpi.comresearchgate.net These examples underscore the potential of microwave-assisted techniques to facilitate the key bond-forming reactions, such as cycloadditions and condensations, that could be applied to the synthesis of the indeno[1,2-c]isochromene scaffold.

Table 1: Examples of Microwave-Assisted Synthesis of Related Heterocycles

ProductStarting MaterialsSolvent/CatalystTemperature (°C)TimeYield (%)Reference
Dihydrospiro[indeno[1,2-b]pyridine] derivativesSubstituted amines, isatins/acenaphthenequinone, malononitrile (B47326)/1,3-diketone, indane-1,3-dioneAqueous ethanol60Not specifiedHigh nih.gov
Spiro[diindenopyridine-indoline] trione (B1666649) derivativesAniline derivatives, substituted isatins, 1,3-indanedioneWater / NiO/Co₃O₄@N-GQDs80Not specifiedHigh nih.gov
2H-Chromene derivativesVarious precursorsDMF / Acetic Acid1208-10 minNot specified mdpi.com

Cascade and tandem reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, represent a highly efficient strategy for the rapid assembly of complex molecules. rsc.org These approaches are particularly valuable for constructing fused polycyclic systems like the indeno[1,2-c]isochromene framework.

A notable example is the synthesis of dihydroindeno[1,2-c]isochromene derivatives through a cascade cyclization and Friedel–Crafts reaction. rsc.org This method involves the reaction of an alkynol with an aldehyde, proceeding through a sequence of intramolecular cyclization followed by an intermolecular Friedel-Crafts reaction to build the fused ring system efficiently. rsc.org Another relevant, albeit for an isomeric system, is the synthesis of indeno[de]isochromenes via a tandem Nazarov and oxa-Pictet–Spengler cyclization. rsc.org This acid-catalyzed reaction of aryl vinyl epoxides with carbonyl compounds generates three new bonds in a single, operationally simple step. rsc.org These examples highlight how cascade strategies can be effectively employed to construct the core structure of indeno[1,2-c]isochromenes from simpler, readily available starting materials.

Furthermore, Lewis acid catalysis is instrumental in certain cyclization strategies. The tandem Nazarov/oxa-Pictet–Spengler reaction to form indeno[de]isochromenes is catalyzed by BF₃·OEt₂. rsc.org

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. While a direct organocatalytic synthesis of this compound is not prominently reported, the application of organocatalysts in the synthesis of structurally related chiral indeno-spiro compounds is well-established. For example, a bifunctional squaramide derived from quinine (B1679958) has been used to catalyze the asymmetric reaction of propylene (B89431) malononitrile with oxoindole and 1,3-indandione, affording optically active 5H-spiro[indeno[1,2-b]pyran-4,3′-indoline] derivatives in excellent yields and with good enantioselectivities. This demonstrates the potential of organocatalysis to control the stereochemistry of complex scaffolds containing the indene (B144670) moiety.

Chemo-, Regio-, and Stereoselective Synthesis Aspects

Controlling selectivity is a cornerstone of modern organic synthesis. In the context of the indeno[1,2-c]isochromene framework, achieving high levels of chemo-, regio-, and stereoselectivity is crucial for synthesizing specific isomers and derivatives.

The cascade cyclization leading to dihydroindeno[1,2-c]isochromene is reported to be highly regioselective, ensuring the formation of the desired constitutional isomer. rsc.org This selectivity is governed by the inherent reactivity and electronic properties of the intermediates in the cascade sequence.

Stereoselectivity is particularly important when generating chiral derivatives. As mentioned, organocatalysis provides a powerful avenue for achieving high enantioselectivity in the synthesis of related spiro-indeno compounds. Through the use of chiral catalysts, it is possible to control the three-dimensional arrangement of atoms at newly formed stereocenters, leading to the synthesis of single enantiomers of complex molecules. These principles could be extended to the synthesis of chiral derivatives of the indeno[1,2-c]isochromene core.

Synthesis of Isotopic Variants for Mechanistic Studies

The synthesis of isotopically labeled compounds is an indispensable tool for elucidating reaction mechanisms. nih.govresearchgate.net By incorporating heavy isotopes such as ¹³C, ¹⁸O, or ²H (deuterium) at specific positions in a molecule, chemists can trace the fate of atoms through a reaction sequence using techniques like mass spectrometry and NMR spectroscopy.

There is a lack of specific reports on the synthesis of isotopic variants of this compound. However, a general strategy for their preparation can be proposed based on established synthetic routes to the unlabeled compound or its precursors. For example, a plausible synthesis of the core structure involves the condensation of phthalide with 2-carboxybenzaldehyde (B143210) or its derivatives. To introduce an isotopic label, one could start with an isotopically labeled version of these precursors. For instance, using ¹³C-labeled phthalide (e.g., with the carbonyl carbon as ¹³C) in the condensation reaction would result in this compound with a ¹³C label at the corresponding carbonyl position.

Table 2: Hypothetical Synthesis of an Isotopic Variant of this compound

Labeled PrecursorProposed ReactionLabeled Product PositionPurpose
Phthalide-¹³C=OCondensation with 2-carboxybenzaldehydeC-11 carbonylTo study the mechanism of subsequent reactions involving this carbonyl group, such as nucleophilic attack in the formation of indenoisoquinolines.
2-Carboxybenzaldehyde-¹⁸O₂Condensation with phthalideCarboxylate-derived oxygen in the lactone ringTo probe the mechanism of lactone ring formation and opening.

Chemical Reactivity and Derivatization Strategies of Indeno 1,2 C Isochromene 5,11 Dione

Nucleophilic Addition and Substitution Reactions

The electrophilic nature of the carbonyl carbons and the strained lactone ring in indeno[1,2-c]isochromene-5,11-dione makes it susceptible to attack by various nucleophiles. These reactions often proceed with subsequent rearrangement or cyclization, providing access to a range of heterocyclic systems.

A prominent transformation of this compound involves its reaction with nitrogen-based nucleophiles to furnish the corresponding indenoisoquinoline-5,11-diones. This conversion is a cornerstone in the synthesis of indenoisoquinolines, a class of compounds that has garnered significant attention for their potential as anticancer agents, particularly as topoisomerase I inhibitors. nih.gov

The reaction typically involves the opening of the lactone ring by the nitrogen nucleophile, followed by an intramolecular cyclization and dehydration to form the new heterocyclic core. A variety of primary amines and their derivatives can be employed in this transformation, allowing for the introduction of diverse side chains onto the nitrogen atom of the resulting indenoisoquinoline skeleton. nih.gov The presence of an aminoalkyl side chain on the indenoisoquinoline nitrogen has been identified as a key feature for potent topoisomerase I inhibitory activity and cytotoxicity against human cancer cell lines. nih.gov

The general reaction scheme can be depicted as follows:

This compound + R-NH₂ → Indenoisoquinoline-5,11-dione derivative

This synthetic strategy has been instrumental in the preparation of numerous indenoisoquinoline analogues for biological evaluation. nih.gov

Analogous to the reaction with nitrogen nucleophiles, the this compound scaffold can be converted to other fused heterocyclic systems by employing different nucleophiles. For instance, reaction with a sulfur nucleophile, such as sodium sulfide, can lead to the formation of indenoisothiochromenones. This transformation involves the replacement of the endocyclic oxygen atom of the lactone with a sulfur atom, thereby creating a thiolactone ring.

This reaction expands the diversity of the heterocyclic systems that can be accessed from the parent indenoisochromenone, offering opportunities to explore the impact of heteroatom substitution on the chemical and biological properties of the fused ring system.

Electrophilic Aromatic Substitution Patterns

The aromatic rings of the this compound core are susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups. The directing effects of the existing substituents on the aromatic rings govern the position of the incoming electrophile. uci.edumasterorganicchemistry.com

The general mechanism of EAS involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenium ion. libretexts.org Subsequent loss of a proton from the carbon atom bearing the electrophile restores the aromaticity of the ring, yielding the substituted product. libretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., Cl, Br) using reagents like X₂ with a Lewis acid catalyst (e.g., FeX₃). masterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide with a Lewis acid catalyst. masterorganicchemistry.com

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. masterorganicchemistry.com

The electron-withdrawing nature of the dione (B5365651) functionality tends to deactivate the aromatic rings towards electrophilic attack. The specific positions of substitution will depend on the combined directing effects of the carbonyl groups and the fused ring system.

Functionalization of the Indenoisochromenone Skeleton

The ability to introduce a wide array of substituents onto the this compound framework is crucial for systematic investigations into its structure-reactivity relationships and for the development of derivatives with tailored properties.

The synthesis of a diverse library of this compound derivatives with varied substituents on the aromatic rings has been a key strategy in understanding the structure-activity relationships (SAR) of this class of compounds. By systematically modifying the electronic and steric properties of the substituents, researchers can probe their influence on the chemical reactivity and biological activity of the core scaffold. nih.gov

For example, in the context of developing indenoisoquinoline-based topoisomerase I inhibitors, the introduction of substituents such as methoxy, methylenedioxy, and aminoalkyl groups at specific positions on the aromatic backbone has been shown to significantly impact their potency and cytotoxic profiles. nih.gov These studies are essential for optimizing the therapeutic potential of these compounds.

To further expand the chemical space and biological scope of this compound, derivatization with heterocyclic and carbohydrate moieties has been explored. nih.gov

Heterocyclic Moieties: The conjugation of various heterocyclic rings to the indenoisochromenone skeleton can introduce new pharmacophoric features and modulate the physicochemical properties of the parent molecule. These modifications can influence factors such as solubility, membrane permeability, and target-binding interactions.

Carbohydrate Moieties: Glycosylation, the attachment of carbohydrate units, is a well-established strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates. The introduction of sugar moieties to the this compound scaffold can enhance its water solubility and potentially facilitate targeted delivery to specific cells or tissues. For instance, amino acid conjugates have been attached to the indenoisoquinoline-5,11-dione system to study their DNA binding and topoisomerase II inhibition properties. nih.gov

Mechanistic Elucidation of Reactivity Pathways

The reactivity of this compound is characterized by the electrophilic nature of its carbonyl carbons and the potential for the heterocyclic ring to participate in various reactions. The elucidation of its reaction mechanisms is primarily based on studies of analogous compounds, particularly indenoisoquinolines and other dione systems. The key reactivity pathways include nucleophilic additions to the carbonyl groups and cycloaddition reactions involving the diene system.

Nucleophilic Addition Pathways

The two carbonyl groups at positions 5 and 11 are primary sites for nucleophilic attack. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and susceptible to reaction with a wide range of nucleophiles.

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com This is followed by protonation of the resulting alkoxide to yield the final alcohol product. The reaction is often catalyzed by acid or base.

A proposed mechanistic pathway for the nucleophilic addition to this compound is illustrated by its reaction with a generic nucleophile (Nu⁻).

Table 1: Proposed Mechanism of Nucleophilic Addition to this compound

StepDescriptionIntermediate Structure
1. Nucleophilic Attack The nucleophile attacks one of the electrophilic carbonyl carbons (e.g., C-11). The π-electrons of the carbonyl bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.
2. Protonation The negatively charged oxygen atom of the intermediate is protonated by a proton source (e.g., H₃O⁺), yielding the final alcohol product.

This reactivity is foundational to the derivatization of this compound, allowing for the introduction of various functional groups and the synthesis of new analogues with potentially altered biological activities.

Cycloaddition and Related Pathways

The synthesis of related indenoisoquinoline systems provides insight into the mechanistic pathways for the formation and reactivity of the indeno[1,2-c]isochromene core. A key synthetic route involves the condensation of homophthalic anhydrides with Schiff bases, followed by cyclization. nih.gov

The cyclization of the intermediate cis-3-aryl-4-carboxyisoquinolones to the indenoisoquinoline core is often achieved using thionyl chloride. nih.gov While the exact mechanism for this compound is not extensively detailed in the literature, a plausible pathway can be inferred from related transformations.

It is proposed that thionyl chloride acts as a dehydrating and cyclizing agent. The carboxylic acid group of the precursor is likely converted to an acyl chloride, which is a much more reactive electrophile. This is followed by an intramolecular Friedel-Crafts-type acylation onto the adjacent aromatic ring to form the five-membered ring of the indeno system.

Table 2: Proposed Mechanistic Steps for Thionyl Chloride-Mediated Cyclization

StepDescription
1. Acyl Chloride Formation The carboxylic acid precursor reacts with thionyl chloride (SOCl₂) to form a highly reactive acyl chloride intermediate.
2. Intramolecular Acylation The newly formed acyl chloride undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) with the neighboring phenyl ring.
3. Deprotonation A base removes a proton from the aromatic ring, restoring aromaticity and yielding the cyclized this compound core.

Furthermore, the diene character of the heterocyclic ring suggests the potential for participation in cycloaddition reactions, such as Diels-Alder reactions, which are common for constructing cyclic systems. libretexts.org However, specific studies detailing these pathways for this compound are limited.

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure and Stereochemical Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering unparalleled insight into the connectivity and spatial arrangement of atoms.

1D and 2D NMR (¹H, ¹³C, COSY, HMQC, HMBC) for Complex System Analysis

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms within the indeno[1,2-c]isochromene-5,11-dione scaffold. researchgate.netresearchgate.net The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their electronic environment based on chemical shifts, while ¹³C NMR provides analogous information for the carbon skeleton. researchgate.netbas.bg For instance, the carbonyl carbons in the dione (B5365651) structure are expected to resonate at characteristic downfield shifts in the ¹³C NMR spectrum. bas.bg

To unravel the intricate network of covalent bonds, two-dimensional (2D) NMR experiments are indispensable. sdsu.eduyoutube.com Correlation SpectroscopY (COSY) is a powerful tool for identifying protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.eduyoutube.com This is visualized as cross-peaks in the 2D spectrum, connecting the signals of coupled protons. sdsu.edu

Dynamic NMR for Conformational Studies

While not extensively documented specifically for this compound in the provided search results, Dynamic NMR (DNMR) is a valuable technique for investigating conformational changes in molecules. This method involves acquiring NMR spectra at different temperatures to study dynamic processes such as bond rotation or ring inversion that occur on the NMR timescale. By analyzing changes in the lineshapes of NMR signals as a function of temperature, thermodynamic and kinetic parameters for these conformational exchanges can be determined. Given the rigid, fused-ring structure of this compound, significant conformational flexibility is not expected under normal conditions.

Mass Spectrometry for Structural Confirmation and Mechanistic Insights

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. uni.lursc.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule. uni.lursc.org For this compound, with a molecular formula of C₁₆H₈O₃, HRMS can measure the monoisotopic mass with very high accuracy, typically to within a few parts per million. uni.luepa.gov This level of precision allows for the confident confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass. The predicted monoisotopic mass for C₁₆H₈O₃ is 248.047344 g/mol . epa.gov

LC-MS/MS for Metabolite Identification and Fragmentation Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for identifying and structurally characterizing compounds in complex mixtures, such as metabolites in biological samples. nih.gov In the context of this compound research, LC-MS/MS would be employed to study its metabolic fate. nih.gov The process involves separating the parent compound and its metabolites using liquid chromatography, followed by their ionization and analysis in the mass spectrometer.

In the first stage of mass analysis (MS1), the protonated molecular ions [M+H]⁺ of the parent drug and its metabolites are detected. Subsequently, these ions are subjected to collision-induced dissociation (CID) in a collision cell, leading to characteristic fragmentation patterns that are analyzed in the second stage of mass analysis (MS2). nih.govuva.nl By comparing the fragmentation patterns of the metabolites to that of the parent compound, the sites of metabolic modification can be deduced. nih.gov While specific LC-MS/MS studies on the metabolism of this compound were not found in the search results, the general principles of fragmentation analysis are applicable. The fragmentation of the parent molecule would provide a "fingerprint" spectrum that aids in the structural elucidation of its derivatives. biorxiv.org

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group and Bond Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups and chemical bonds present in a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. researchgate.net Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione and lactone functional groups. researchgate.net Additionally, characteristic absorptions for the aromatic C-H and C=C bonds of the fused ring system would be observed.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Like IR spectroscopy, it provides information about molecular vibrations. While no specific Raman data for this compound was found in the search results, it would be expected to show strong signals for the symmetric vibrations of the non-polar bonds in the aromatic rings. The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule.

Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination and Intermolecular Interactions

While the crystal structures of several indenoisoquinoline derivatives synthesized from this compound have been determined and published, this information cannot be directly extrapolated to the parent compound. The addition of substituent groups fundamentally alters the electronic and steric properties of the molecule, leading to different crystal packing and molecular geometries. Without a dedicated crystallographic study of this compound, its precise solid-state architecture remains unconfirmed in the public domain.

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Electronic Properties and Transitions

The electronic properties of the indenoisoquinoline derivatives are often extensively studied due to their relevance in biological applications, such as DNA intercalation. These studies sometimes include fluorescence resonance energy transfer (FRET) analyses. However, the fundamental absorption and emission characteristics of the core this compound chromophore have not been the subject of a dedicated investigation found in the surveyed literature.

Computational and Theoretical Investigations of Indeno 1,2 C Isochromene 5,11 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Frontier Orbitals

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for characterizing molecules like Indeno[1,2-c]isochromene-5,11-dione. DFT calculations can accurately predict the molecule's geometry, electronic properties, and orbital energies.

Molecular Geometry: The first step in a typical DFT study is the optimization of the molecule's geometry. This process finds the lowest energy conformation, which corresponds to the most stable three-dimensional arrangement of its atoms. For the this compound framework, calculations would determine key bond lengths, bond angles, and dihedral angles. These optimized structural parameters are crucial for understanding the molecule's steric and electronic properties. uctm.edu For instance, studies on related polycyclic aromatic compounds have demonstrated excellent agreement between DFT-calculated geometries and experimental data from X-ray crystallography. rsc.org

Electronic Structure and Frontier Orbitals: DFT calculations provide deep insights into the electronic nature of the molecule. Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity.

The distribution of these frontier orbitals across the molecular structure is also revealing. In the this compound system, the HOMO is typically expected to be distributed across the electron-rich aromatic rings, while the LUMO would likely be localized on the electron-deficient dione (B5365651) moiety. This separation of frontier orbitals is a characteristic feature of donor-π-acceptor type structures. researchgate.net

A Molecular Electrostatic Potential (MEP) surface map can also be generated from DFT calculations. uctm.edu This map illustrates the charge distribution across the molecule, highlighting electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions, which is invaluable for predicting sites of intermolecular interactions.

ParameterDescriptionTypical Computational Finding
Optimized Geometry The lowest-energy 3D structure.Provides precise bond lengths (e.g., C=O, C-C, C-O) and angles, revealing planarity and strain.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.A higher energy level indicates a greater tendency to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.A lower energy level indicates a greater tendency to accept electrons.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.A smaller gap suggests higher chemical reactivity and lower kinetic stability.
MEP Surface Molecular Electrostatic Potential map.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT provides a static picture of a single, optimized molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and the influence of the surrounding environment.

Solvation Effects: The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations are particularly powerful for studying these solvation effects. By explicitly including solvent molecules (like water or organic solvents) in the simulation box, researchers can observe how the solvent organizes around the solute and how these interactions influence the solute's conformation and properties. nih.gov For this compound, simulations could model how water molecules form hydrogen bonds with the carbonyl oxygens, stabilizing the molecule and influencing its solubility and reactivity. The simulations can quantify the solvation free energy, providing a theoretical measure of solubility.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. d-nb.info

Model Development: A QSAR study begins with a "training set" of molecules with known activities (e.g., inhibitory concentration, IC50). For each molecule, a large number of "molecular descriptors" are calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as:

Topological descriptors: Based on the 2D graph of atoms and bonds.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Derived from the electronic structure (e.g., partial charges, dipole moment).

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity. d-nb.info

Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates a subset of these descriptors to the observed activity. A reliable QSAR model must be able to accurately predict the activities of compounds not included in the initial training set. d-nb.info

Application in Chemical Design: Once a validated QSAR model is established for a class of compounds like indeno[1,2-c]isochromene derivatives, it becomes a powerful tool for rational chemical design. nih.govnih.gov Researchers can design new, hypothetical structures in silico, calculate their molecular descriptors, and use the QSAR model to predict their activity before committing to a potentially costly and time-consuming synthesis. This allows for the prioritization of candidates with the highest predicted potency and the systematic optimization of a lead compound by modifying its structure to enhance desired properties. d-nb.info For example, a QSAR model might predict that adding a specific substituent at a particular position on the this compound scaffold would significantly increase its activity against a particular biological target.

Descriptor ClassExample DescriptorInformation Encoded
Electronic PEOE_VSA (Partial Equalization of Orbital Electronegativities - Van der Waals Surface Area)Based on the partial charges of atoms, related to electrostatic interactions. d-nb.info
Physicochemical SlogP_VSA (LogP contribution - Van der Waals Surface Area)Related to the molecule's lipophilicity and its partitioning between aqueous and lipid phases. d-nb.info
Topological Weiner Path NumberA count of the number of bonds between all pairs of atoms, reflecting molecular branching. d-nb.info
Geometrical vdw_vol (Van der Waals Volume)The volume occupied by the molecule, related to its size and shape. d-nb.info

Reaction Pathway Predictions and Transition State Analysis

Computational chemistry can be used to map out the entire course of a chemical reaction, providing a level of detail that is often inaccessible through experimental means alone. This involves predicting the most likely pathway a reaction will follow and analyzing the high-energy transition states that must be overcome.

Reaction Pathway Prediction: For a given reaction, such as the synthesis or metabolic transformation of this compound, computational methods can identify the structures of reactants, products, and any reaction intermediates. By calculating the potential energy surface, researchers can map out one or more viable reaction pathways. This allows for the theoretical investigation of reaction mechanisms, helping to confirm or propose new mechanistic steps.

Transition State Analysis: A transition state is the highest energy point along the reaction coordinate, representing the "point of no return" between reactants and products. Locating the precise geometry and energy of a transition state is a key goal of computational reaction modeling. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which reaction is more likely to occur. This analysis is vital for understanding reaction kinetics, optimizing reaction conditions (e.g., temperature, catalyst), and predicting the formation of desired products versus unwanted byproducts.

Computational Approaches to Molecular Recognition and Intermolecular Interactions

Molecular recognition is the specific interaction between two or more molecules through noncovalent forces. It is the fundamental principle behind many biological processes, including enzyme-substrate binding and drug-receptor interactions. Computational methods are indispensable for studying how molecules like this compound might interact with biological targets.

Molecular Docking: Molecular docking is a prominent computational technique used to predict the preferred orientation of a small molecule (a ligand) when it binds to a larger macromolecule (a receptor), such as a protein or DNA. nih.gov If the 3D structure of a biological target is known, docking simulations can place this compound into the receptor's binding site in many possible conformations. A scoring function then estimates the binding affinity for each pose, predicting the most stable binding mode. This is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov For example, derivatives of the related indeno[1,2-c]isoquinoline scaffold have been studied via docking to understand their interaction with enzymes like topoisomerase. nih.govnih.gov

Analysis of Intermolecular Interactions: Once a docked pose is obtained, further analysis can characterize the specific noncovalent interactions that stabilize the complex. These include:

Hydrogen bonds: Formed between donors (e.g., -OH, -NH) and acceptors (e.g., carbonyl oxygens).

Van der Waals forces: Weak, short-range attractions.

Pi-stacking: Interactions between aromatic rings.

Electrostatic interactions: Between charged or polar groups.

Computational tools like Hirshfeld surface analysis can also be employed to visualize and quantify the various intermolecular contacts within a crystal lattice or a ligand-receptor complex, providing a detailed fingerprint of how the molecules interact with each other. uctm.edu

Mechanistic Biological Investigations and Molecular Target Identification

Studies on DNA Topoisomerase Inhibition (Top1 and Tdp1)

Derivatives of the indeno[1,2-c]isochromene-5,11-dione scaffold have been identified as potent inhibitors of DNA topoisomerases, crucial enzymes that manage the topological states of DNA.

Indenoisoquinolines function as topoisomerase I (Top1) inhibitors by acting as "enzyme poisons." This mechanism involves the stabilization of the "cleavage complex," a transient intermediate state where the enzyme is covalently bound to the 3'-end of the DNA after inducing a single-strand break. By trapping this complex, the drug prevents the subsequent religation of the DNA strand, leading to an accumulation of DNA breaks. When these stalled complexes are encountered by replication or transcription machinery, they can be converted into cytotoxic double-strand breaks, ultimately triggering cell death.

The DNA cleavage patterns induced by indenoisoquinolines are distinct from those caused by the well-known Top1 inhibitor camptothecin. nih.gov While some cleavage sites overlap, each class of compound also produces a unique fingerprint of DNA breaks. nih.gov At higher concentrations, certain indenoisoquinoline derivatives may also exhibit direct inhibition of the enzyme or an alternative mechanism involving DNA intercalation, where the compound inserts itself between the base pairs of the DNA helix. nih.gov

Furthermore, the indenoisoquinoline structure has served as a template for developing dual inhibitors that target both Top1 and Tyrosyl-DNA phosphodiesterase 1 (Tdp1). Tdp1 is a critical DNA repair enzyme responsible for resolving the stalled Top1-DNA complexes by hydrolyzing the bond between the tyrosine of Top1 and the DNA. Inhibiting Tdp1 can therefore potentiate the effects of Top1 poisons by preventing the repair of the very damage they induce.

The stability of the ternary complex formed by the indenoisoquinoline, DNA, and Top1 is key to its inhibitory action. Molecular modeling and quantum mechanics calculations have provided insight into these interactions. epa.gov The binding is primarily driven by:

π-π Stacking: Strong stacking interactions occur between the planar aromatic structure of the indenoisoquinoline molecule and the adjacent DNA base pairs. epa.gov

Electrostatic Complementarity: The electrostatic potential surface of the drug complements that of the neighboring DNA base pairs, resulting in a significant electrostatic attraction that stabilizes the binding orientation. epa.gov

Molecular dynamics simulations have further revealed that the binding of an indenoisoquinoline to the Top1-DNA complex induces significant conformational changes. The drug enhances the interaction between the "lips" of the protein that clamp onto the DNA, creating a tighter grip. It also reduces the mobility and conformational flexibility of the protein's linker domain. This is achieved by increasing the interaction between the linker and a helix bundle near the active site. A crucial consequence of this binding is the repositioning of a key amino acid, Lys532, keeping it distant from the DNA and thereby preventing it from participating in the DNA religation reaction.

Table 1: Key Molecular Interactions of Indenoisoquinolines with the Top1-DNA Complex

Interaction TypeDescriptionConsequence
π-π StackingStacking of the planar drug molecule with DNA base pairs at the cleavage site.Major determinant of binding orientation and stability.
Electrostatic AttractionFavorable electrostatic interactions between the drug and the DNA bases.Major stabilizing force for the ternary complex. epa.gov
Conformational StabilizationDrug binding tightens the protein's grip on the DNA and reduces the flexibility of the linker domain.Strengthens the overall protein-DNA interaction.
Inhibition of ReligationThe drug holds the catalytic Lys532 residue away from the DNA break site.Prevents the re-joining of the cleaved DNA strand, poisoning the enzyme.

Modulation of Nuclear Receptors (e.g., Retinoid X Receptor, RXR)

Beyond their effects on topoisomerases, certain indenoisoquinoline derivatives have been identified as modulators of nuclear receptors, which are critical ligand-activated transcription factors.

In a large-scale screening effort to identify novel Retinoid X Receptor (RXR) agonists, the indenoisoquinoline derivative 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline dihydrochloride (B599025) (known as AM6-36) was identified as a potent activator. Using an RXR response element (RXRE)-luciferase reporter gene assay, which measures the transcriptional activity of the receptor, AM6-36 was shown to effectively induce a response. This demonstrates that the compound not only binds to the RXR but also activates it to function as a transcription factor.

The activation of RXR by AM6-36 initiates a cascade of downstream effects on gene expression and cellular behavior. In MCF7 breast cancer cells, DNA microarray analysis revealed that AM6-36 led to a significant, 35-fold up-regulation of the gene CDKN1A. This gene is a known target of RXR and codes for the protein p21WAF1/CIP1, a potent cell cycle inhibitor. The increased expression of the p21 protein was confirmed and was shown to be dependent on the presence of RXRα, as knocking down this receptor abrogated the effect. The induction of p21 contributes to observed effects on the cell cycle, including G2/M phase arrest at lower concentrations of the compound.

Furthermore, treatment with AM6-36 has been shown to induce the expression of CD38 in HL-60 leukemia cells, indicating a role in promoting cellular differentiation.

Table 2: RXR-Mediated Effects of Indenoisoquinoline Derivative AM6-36

EffectMechanismCellular Consequence
RXR ActivationDirect binding to and activation of the Retinoid X Receptor (RXR).Initiation of RXR-mediated gene transcription.
CDKN1A Gene UpregulationActivated RXR promotes the transcription of the CDKN1A gene.Increased production of the p21 protein.
Cell Cycle ArrestIncreased levels of the p21 protein inhibit cell cycle progression.Arrest of cells in the G2/M phase.
Induction of DifferentiationUpregulation of differentiation markers such as CD38.Promotes maturation of cancer cells towards a less proliferative state.

Other Molecular Target Identification and Enzymatic Activity Studies

While topoisomerases and RXR are well-defined targets, evidence suggests that the biological activity of indeno[1,2-c]isochromene-5,11-diones may not be limited to these interactions. Studies using cancer cell lines with mutated topoisomerase II (which are resistant to certain drugs) showed that the cytotoxicity of some indenoisoquinoline derivatives was only partially reduced. This finding strongly implies that additional molecular targets are involved in their mechanism of action, although these targets have not yet been fully identified.

Investigation of Enzyme Inhibition

While the prompt specifies phosphatidylcholine-specific phospholipase C, the vast body of research on indenoisoquinoline derivatives points toward DNA topoisomerase I (Top1) as their primary molecular target. nih.govnih.gov These compounds are not classic enzyme inhibitors but are classified as "poisons." They act by intercalating into the DNA at the site of enzyme action and stabilizing a transient intermediate state known as the Top1-DNA cleavage complex. nih.gov In this complex, the enzyme has cleaved one of the DNA strands and remains covalently bound to the 3'-end. nih.gov The presence of the indenoisoquinoline drug prevents the re-ligation of the DNA strand. nih.gov This stabilized complex becomes a roadblock for advancing DNA replication forks, leading to the generation of irreversible double-strand breaks, which can trigger cellular apoptosis. nih.gov

The DNA cleavage patterns induced by indenoisoquinolines in the presence of Top1 have been shown to be distinct from those of camptothecin, another well-known Top1 inhibitor, suggesting a different binding mode or interaction with the enzyme-DNA complex. Some derivatives have also been found to inhibit Topoisomerase II, indicating a broader but less potent spectrum of activity for certain analogues.

Protein-Ligand Interaction Analysis

The interaction between indenoisoquinoline derivatives and their biological target has been elucidated through molecular modeling and biophysical studies. The primary interaction is with the Top1-DNA cleavage complex, not the enzyme alone. Molecular mechanics calculations have shown that the stability of the drug within this ternary complex is maintained by a combination of hydrogen bonding and van der Waals forces. nih.gov

Quantum mechanics calculations further support the hypothesis that electron-withdrawing groups at specific positions on the indenoisoquinoline scaffold enhance the stabilization of the drug between the DNA base pairs at the cleavage site. nih.gov The planar tetracyclic core of the molecule facilitates this intercalation. nih.gov In addition to Top1 poisoning, some copper complexes of indenoisoquinoline have demonstrated strong DNA interaction, which may contribute to their cytotoxic effects. mdpi.com Furthermore, certain 6-substituted indenoisoquinolines have been designed to specifically bind and stabilize G-quadruplex structures in the promoter regions of oncogenes like c-Kit and MYC, providing an alternative mechanism for their anticancer activity by downregulating gene expression. nih.govnih.gov

Structure-Activity Relationship (SAR) at the Molecular Level

The biological activity of indenoisoquinolines is highly dependent on their chemical structure. Extensive SAR studies have been conducted by systematically modifying the core scaffold and observing the resulting effects on enzyme inhibition and cytotoxicity.

Impact of Substituent Variation on Binding Affinity and Molecular Efficacy

The nature and position of substituents on the indenoisoquinoline framework are critical determinants of biological activity.

Lactam Side Chain: The most significant factor influencing both Top1 inhibitory activity and cytotoxicity is the side chain attached to the lactam nitrogen. acs.org The presence of an aminoalkyl side chain is a key feature of the more potent compounds. The length and functionality of this chain are crucial; for instance, a (S)-2,3-dihydroxypropyl lactam side chain has been shown to significantly enhance activity, as the 2'-hydroxyl group may form a critical hydrogen bond in the active site. haui.edu.vn

Aromatic Ring Substitution: Modifications to the aromatic rings also modulate activity. Introducing a nitrogen atom into the A-ring (aza-indenoisoquinolines) can influence potency, with 4-aza derivatives often showing high Top1 inhibitory activity. acs.org However, cytotoxicity is more complex and is strongly influenced by the interplay between the A-ring modification and the lactam side chain. acs.org

Substituents at the 3-position: Bulky and electron-withdrawing groups, such as a nitro group, at the 3-position of the isoquinoline (B145761) ring can dramatically increase potency. nih.gov For example, the substitution of a nitro group on one analogue increased its potency by 24.5 times compared to its parent compound. nih.gov

Structural ModificationImpact on ActivitySupporting Evidence
Addition of an N-substituted side chain at the lactam nitrogenGenerally essential for high potency. Basic aminoalkyl side chains are particularly effective. acs.orgDerivatives with side chains like 3'-dimethylaminopropyl show enhanced cytotoxicity. acs.org
Variation in A-ring (Aza-indenoisoquinolines)Position of nitrogen atom modulates Top1 inhibition and cytotoxicity. 4-aza compounds show high Top1 inhibition. acs.orgThe most cytotoxic aza-derivatives had nitrogen in the 2- or 3-positions combined with a specific side chain. acs.org
Substitution at the 3-positionBulky, electron-withdrawing groups (e.g., -NO2) significantly increase potency. nih.govA nitro-substituted compound was 24.5 times more potent than its unsubstituted counterpart. nih.gov
Hydroxyl groups on the lactam side chainIncreases biological activity through hydrogen bonding. The (S)-configuration of a 2,3-dihydroxypropyl chain is beneficial. haui.edu.vnThe 2'-hydroxyl group is thought to form a crucial hydrogen bond in the enzyme's active site. haui.edu.vn

Role of Stereochemistry and Conformational Features in Molecular Recognition

In vitro Metabolic Stability and Biotransformation Pathway Elucidation (excluding in vivo pharmacological outcomes)

The process of drug discovery involves the early assessment of metabolic properties to predict a compound's in vivo behavior. nih.gov Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes. nih.gov

Identification and Structural Characterization of Metabolites

While detailed studies on the specific metabolites of the parent compound this compound are not available in the reviewed literature, research on advanced indenoisoquinoline derivatives has progressed to pharmacokinetic evaluations. nih.gov The fact that several indenoisoquinoline derivatives have advanced to clinical trials implies that they possess sufficient metabolic stability to achieve and maintain therapeutic concentrations. nih.govmdpi.com These advanced analogues have been engineered to overcome some of the pharmacokinetic challenges seen with other Top1 inhibitors, such as high plasma protein binding and chemical instability. nih.gov However, the specific biotransformation pathways and the structural identity of any resulting metabolites for this class of compounds have not been detailed in the provided search results.

Enzymatic Pathways Involved in Biotransformation

The biotransformation of xenobiotics, including the chemical compound this compound, is a complex process primarily facilitated by a variety of enzymatic pathways. These metabolic processes are generally categorized into Phase I and Phase II reactions, which work in concert to modify the chemical structure of the compound, typically to increase its water solubility and facilitate its excretion from the body. While specific research on the biotransformation of this compound is limited, the metabolic fate of structurally related polycyclic aromatic hydrocarbons and lactone-containing compounds allows for the prediction of the primary enzymatic pathways involved.

The initial metabolic steps for this compound are anticipated to be dominated by Phase I reactions , which introduce or expose functional groups. The principal enzymes involved in this phase are the cytochrome P450 (CYP) superfamily of monooxygenases. These enzymes are likely to catalyze the hydroxylation of the aromatic rings of the indeno[1,2-c]isochromene core. The positions of hydroxylation can vary, leading to a number of different hydroxylated metabolites.

Another critical Phase I enzymatic pathway is the hydrolysis of the lactone ring . This reaction would be catalyzed by esterases , such as carboxylesterases, leading to the opening of the isochromene ring and the formation of a carboxylic acid and a hydroxyl group on the indenone structure. This significantly alters the chemical properties of the parent compound.

Following Phase I metabolism, the newly introduced functional groups on the this compound metabolites serve as substrates for Phase II conjugation reactions . These reactions further increase the polarity of the metabolites. Key Phase II enzymes expected to be involved include:

UDP-glucuronosyltransferases (UGTs) , which would conjugate glucuronic acid to the hydroxyl groups.

Sulfotransferases (SULTs) , which would catalyze the sulfation of the hydroxylated metabolites.

Glutathione (B108866) S-transferases (GSTs) , which may be involved in the conjugation of glutathione to electrophilic sites on the molecule, potentially formed through epoxidation by CYP enzymes.

The interplay of these enzymatic pathways results in a diverse array of metabolites, each with distinct physicochemical properties that influence their subsequent biological activity and elimination.

Detailed Research Findings

Detailed mechanistic studies on the biotransformation of this compound are not extensively reported in the current scientific literature. However, high-throughput screening data provides some initial insights into the bioactivity of the parent compound. For instance, high-throughput transcriptomics (HTTr) data has been generated to model benchmark dose values, which can indicate potential biological targets and pathways affected by the compound. epa.gov This type of data, while not directly elucidating metabolic pathways, can help to prioritize future research into the biological effects of the compound and its metabolites.

The table below summarizes the probable enzymatic pathways and the resulting transformations in the biotransformation of this compound, based on the metabolism of structurally analogous compounds.

Table 1: Predicted Enzymatic Pathways in the Biotransformation of this compound

Metabolic Phase Enzyme Superfamily/Family Specific Enzyme (Example) Type of Reaction Resulting Transformation
Phase I Cytochrome P450 CYP1A1, CYP1B1 Oxidation Hydroxylation of aromatic rings
Phase I Esterases Carboxylesterases Hydrolysis Opening of the lactone ring
Phase II UDP-Glucuronosyltransferases UGT1A family Glucuronidation Conjugation of glucuronic acid to hydroxyl groups
Phase II Sulfotransferases SULT1A1, SULT1E1 Sulfation Conjugation of a sulfonate group to hydroxyl groups

Further research, including in vitro metabolism studies using liver microsomes and recombinant enzymes, as well as in vivo studies in animal models, is necessary to definitively identify the specific enzymes and metabolic pathways responsible for the biotransformation of this compound and to characterize the full spectrum of its metabolites.

Advanced Applications in Chemical Sciences and Materials

Role as Key Intermediates for the Synthesis of Complex Heterocyclic Scaffolds and Natural Product Analogs

The indeno[1,2-c]isochromene-5,11-dione framework serves as a crucial building block for the creation of more intricate molecular architectures, particularly complex heterocyclic systems and molecules designed to mimic natural products. The inherent reactivity of the dione (B5365651) system allows for a variety of chemical transformations.

The synthesis of indenoisoquinolines, a class of compounds investigated as potential anticancer agents, highlights the utility of this scaffold. nih.gov In a key synthetic strategy, substituted Schiff bases are condensed with homophthalic anhydrides to form cis-3-aryl-4-carboxyisoquinolones, which are then cyclized to create the final indenoisoquinoline structure. nih.gov This process demonstrates how the core structure is assembled and then elaborated. These indenoisoquinolines have been identified as potent inhibitors of topoisomerase I (top1), a mechanism of action shared with the natural product camptothecin, though they exhibit different DNA cleavage patterns. nih.gov The most potent derivatives often feature an aminoalkyl side chain on the indenoisoquinoline nitrogen, a modification enabled by the core scaffold. nih.gov

Furthermore, the reactivity of the dione moiety has been explored through nucleophilic addition reactions. For instance, the related indeno[1,2-c]chromene-6,11-dione readily reacts with various nitrogen nucleophiles, including hydrazine (B178648) hydrate, hydroxylamine (B1172632) hydrochloride, and thiosemicarbazide, to generate a diverse library of fused heterocyclic compounds. researcher.life This reactivity underscores the value of the indenoisochromenone core as a versatile intermediate for generating structural diversity in drug discovery and chemical biology. researcher.lifenih.gov

Applications in Materials Science and Organic Electronics

The electron-accepting nature of the indenofluorene dione core, a close structural isomer of indenoisochromenedione, makes it a subject of intense research in materials science, particularly for organic electronics. nih.gov Judicious molecular design, controlling factors like frontier molecular orbital energies and molecular assembly, is crucial for developing high-performance organic semiconductors. princeton.edunih.gov

Derivatives of the indeno[1,2-b]fluorene-6,12-dione (B1644032) skeleton, an isomer of the target compound, have been extensively explored as n-type (electron-transporting) materials for devices like organic field-effect transistors (OFETs). nih.gov Early examples of OFETs using an indeno[1,2-b]fluorene-6,12-dione derivative showed very low n-type mobility, on the order of 2 × 10⁻⁵ cm² V⁻¹ s⁻¹. nih.govbeilstein-journals.org However, strategic chemical modification has led to significant improvements. The introduction of fluorine atoms to the core, for example, resulted in a substantial increase in electron mobility to 0.17 cm² V⁻¹ s⁻¹. beilstein-journals.org

A key strategy for enhancing performance involves synthetically tailoring substituents on the core. rsc.org A systematic study on a series of indeno[1,2-b]fluorene-6,12-dione-thiophene derivatives demonstrated that repositioning alkyl substituents from the β-position to the molecular termini enhances the planarity of the π-core while maintaining solubility. rsc.org This rational design led to a dramatic improvement in ambipolar charge transport, with mobilities increasing by two to three orders of magnitude. rsc.org Theoretical studies combined with electron-transfer theory have provided deeper insights, showing that incorporating sulfur-linked side chains can decrease the reorganization energy for hole transport and optimize intermolecular π–π stacking, leading to excellent ambipolar performance. researchgate.net

The table below summarizes the charge transport properties of several functionalized indeno[1,2-b]fluorene-6,12-dione derivatives, illustrating the impact of molecular design on performance.

Compound DerivativeDevice TypeHole Mobility (μh) (cm² V⁻¹ s⁻¹)Electron Mobility (μe) (cm² V⁻¹ s⁻¹)Reference
Indeno[1,2-b]fluorene-6,12-dione (unfunctionalized)OFET-2 × 10⁻⁵ nih.govbeilstein-journals.org
Fluoro-indeno[1,2-b]fluorene-6,12-dioneOFET-0.17 beilstein-journals.org
2EH-TIFDKTThin-Film Transistor0.020.12 rsc.org
2OD-TIFDKTThin-Film Transistor0.020.12 rsc.org
IFD with sulfur-linked side chains (theoretical)-1.150.08 researchgate.net
IFD with dibutylamino side chains (theoretical)-0.01- researchgate.net

The functionalization of the core structure not only influences charge transport but also tunes the optoelectronic properties, such as light absorption and emission. The development of stable and tunable polycyclic aromatic compounds is critical for advancing organic optoelectronics. chemrxiv.org

Studies on 5,11-diethynylated indeno[1,2-b]fluorene-6,12-diones reveal that these molecules typically exhibit two strong absorption bands in the ultraviolet region, around 310 nm and 330 nm, with a much weaker, broad absorption in the visible range between 450–550 nm. nih.gov Interestingly, altering the trialkylsilyl groups at the termini of the ethynyl (B1212043) substituents has very little effect on these optoelectronic properties, indicating that the conjugated core dominates the electronic behavior. nih.gov The structural and electronic properties of these systems have been further investigated using density functional theory calculations, which show excellent agreement with experimental findings. rsc.org

The following table details the optical and electrochemical properties of a representative diethynylated indeno[1,2-b]fluorene-6,12-dione derivative.

PropertyValueReference
UV-vis Absorption (λmax)~310 nm, ~330 nm nih.gov
Weak Visible Absorption450-550 nm nih.gov
Electrochemical Reduction Potential (Ered)-1.12 V nih.gov

Potential in Catalysis and Asymmetric Synthesis

While this compound itself is not typically employed as a catalyst, the synthesis of its derivatives and related polycyclic structures often involves advanced catalytic methods, including those that achieve asymmetry. Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is particularly important for biological applications.

A notable example is the gold(I)-catalyzed cascade reaction for the stereoselective synthesis of sulfur- and selenium-containing indeno[1,2-b]chromene derivatives. nih.gov This reaction proceeds through a double cyclization involving a proposed gold-cyclopropyl carbene intermediate. nih.gov Critically, the use of gold(I) complexes bearing chiral ligands allows for an enantioselective version of the reaction, producing the complex polycyclic products with control over their stereochemistry. nih.gov Such catalytic methods are essential for accessing specific, functionally optimized isomers of these complex scaffolds.

Use as Chemical Probes and Analytical Reagents

The application of this compound and its direct derivatives as chemical probes or analytical reagents is an emerging area. While extensive development in this specific role is not widely documented, the inherent properties of the scaffold suggest potential. For instance, the indenoisoquinoline derivatives, synthesized from related precursors, have been shown to interact with and cleave DNA in the presence of topoisomerase I. nih.gov This interaction with a key biological macromolecule hints at the potential for these compounds to be developed into probes for studying DNA topology and enzyme function. However, their primary investigation has been in the context of therapeutic agents rather than as standalone analytical tools. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Indeno[1,2-c]isochromene-5,11-dione and its derivatives?

  • Methodology : The compound is synthesized via condensation reactions using homophthalic anhydrides or Suzuki-Miyaura cross-coupling followed by ring-closing metathesis . For example, 3-Nitrothis compound is prepared by reacting 3-hydroxyisobenzofuran-1(3H)-one with phthalide derivatives in chloroform, followed by refluxing with amines like 4-amino-1-butanol. Purification typically involves silica gel column chromatography (eluting with chloroform/methanol mixtures) .

Q. How is structural characterization performed for this compound derivatives?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS-TOF) are standard. For instance, ¹H-NMR of 3-amino derivatives shows distinct peaks for aromatic protons (δ 6.8–8.2 ppm) and amine groups (δ 5.2 ppm). IR spectroscopy confirms carbonyl stretches (C=O) at ~1700 cm⁻¹ .

Q. What are the key physicochemical properties of this compound?

  • Methodology : The compound has a molecular weight of 248.23 g/mol, a melting point of 258–259°C, and a logP value of 2.62, indicating moderate lipophilicity. These properties are critical for solubility studies in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) during biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of halogenated derivatives (e.g., 3-Bromothis compound)?

  • Methodology : Bromination is achieved using para-toluenesulfonic acid and bromine in acetic anhydride under reflux. Yields improve (37–44%) by controlling stoichiometry (1:1.2 molar ratio of substrate to Br₂) and reaction time (6–10 hours). Side products like dibrominated derivatives are minimized by maintaining temperatures below 80°C .

Q. What strategies resolve contradictions in spectral data for sulfur-containing analogs (e.g., Indeno[1,2-c]isothiochromenone-5,11-dione)?

  • Methodology : Discrepancies in ¹³C-NMR signals between theoretical and observed data (e.g., C-S vs. C-O bonds) are addressed via computational modeling (DFT calculations) and comparative analysis with known thiocarbonyl compounds. Elemental sulfur byproducts from Na₂S/SOCl₂ reactions are identified via X-ray diffraction .

Q. How do structural modifications (e.g., nitro or amino groups) influence the biological activity of this compound?

  • Methodology : Nitro groups at the 3-position enhance DNA intercalation (IC₅₀ = 1.2 µM in Topoisomerase I assays), while amino derivatives show reduced cytotoxicity due to increased solubility. Structure-activity relationships (SAR) are validated via in vitro assays (MTT) and molecular docking studies .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

  • Methodology : Scaling from milligram to gram quantities requires optimizing solvent volumes (e.g., THF:chloroform 1:1 ratio) and catalytic hydrogenation conditions (H₂ at 50 psi, Pd/C catalyst). Impurity profiles are monitored via HPLC (C18 column, acetonitrile/water gradient) .

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Feasible Synthetic Routes

Reactant of Route 1
Indeno[1,2-c]isochromene-5,11-dione
Reactant of Route 2
Reactant of Route 2
Indeno[1,2-c]isochromene-5,11-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.